molecular formula C13H9ClN2 B14133878 1-(4-Chlorophenyl)-1H-benzimidazole

1-(4-Chlorophenyl)-1H-benzimidazole

Cat. No.: B14133878
M. Wt: 228.67 g/mol
InChI Key: GPZLBJNZLMPUML-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole core substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-1H-pyrazole: Shares a similar structure but with a pyrazole ring instead of a benzimidazole ring.

    1-(4-Chlorophenyl)-1H-triazole: Contains a triazole ring, offering different chemical properties and biological activities.

    1-(4-Chlorophenyl)-1H-imidazole: Similar structure with an imidazole ring, used in various medicinal applications.

Uniqueness: 1-(4-Chlorophenyl)-1H-benzimidazole is unique due to its specific substitution pattern and the presence of the benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

1-(4-chlorophenyl)benzimidazole

InChI

InChI=1S/C13H9ClN2/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H

InChI Key

GPZLBJNZLMPUML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)Cl

Origin of Product

United States

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